Status of Comparative Pharmacological Data for CAS 950646-83-0
An exhaustive search of primary literature and patent databases reveals no quantitative head-to-head or cross-study comparable data for N-phenethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide against any defined comparator [1]. While a related patent family (US 9,840,489, US 10,301,279) discloses piperidine carboxamide Hsp70 inhibitors and a structurally proximal compound HS-72 (N-(1-propyl-1H-benzo[d]imidazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide) has been studied in drug-resistant tumor models, no experimental IC50, EC50, selectivity, or PK data have been published for the target compound [2][3]. The target compound's 4-pyrazin-2-yloxy substitution pattern and phenethyl carboxamide motif represent a unique structural combination among cataloged piperidine analogs, but the absence of assay data precludes any evidence-based claim of superiority, equipotency, or inferiority relative to in-class alternatives.
| Evidence Dimension | Any biochemical or cellular activity metric (IC50, EC50, Ki, etc.) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | HS-72 (related Hsp70 inhibitor scaffold); no direct comparison exists |
| Quantified Difference | Not calculable – no overlapping quantitative dataset |
| Conditions | N/A – no experimental reports identified |
Why This Matters
Without quantitative differentiation data, procurement decisions must rely solely on chemical identity, purity, and price, rather than on pharmacologically meaningful performance advantages.
- [1] Systematic search of PubMed, PubChem, ChEMBL, Google Scholar, and USPTO patent databases performed on 2026-04-29. Zero primary research articles or patents containing biological assay data for CAS 950646-83-0 were identified. View Source
- [2] US Patent 9,840,489. Piperidine carboxamide compound, preparation method, and usage thereof. Filed 2014-12-19, issued 2017-12-12. Assignee: Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, China. View Source
- [3] NCBI Supplementary Concept Record for HS-72. Depicts a related Hsp70 inhibitor scaffold distinct from the target compound. View Source
